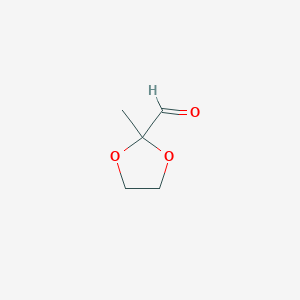

2-Methyl-1,3-dioxolane-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-1,3-dioxolane-2-carbaldehyde is a useful research compound. Its molecular formula is C5H8O3 and its molecular weight is 116.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Reactivity and Use as a Building Block

2-Methyl-1,3-dioxolane-2-carbaldehyde serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Henry Condensation Reactions : This compound can act as a precursor for synthesizing functionalized chiral aziridines, which are important intermediates in drug development and agrochemicals .

- Acetalization and Ketalization : The compound can undergo acetalization reactions with aldehydes or ketones, facilitating the formation of more complex molecular architectures. This property is particularly useful for creating polyoxymethylene resins that exhibit enhanced hydrolytic stability compared to their homopolymer counterparts .

Polymer Production

Role in Polyester Manufacturing

In the context of polyester production, specifically polyethylene terephthalate (PET), this compound is synthesized through the reaction of acetaldehyde with ethylene glycol. This process not only helps in producing the desired polymer but also mitigates the undesirable presence of acetaldehyde—a byproduct known to affect the taste of food and beverages stored in PET containers .

The incorporation of this compound allows for:

- Cleaner Production Processes : By converting acetaldehyde into this compound during the polyester solid-state polycondensation process, manufacturers can achieve lower acetaldehyde levels in final products. This is crucial for maintaining product quality and safety .

Pharmaceutical Applications

Potential Therapeutic Uses

Recent studies suggest that derivatives of 2-methyl-1,3-dioxolane compounds may exhibit biological activity relevant to medicinal chemistry. For instance:

- Synthesis of Bioactive Compounds : The compound's ability to form derivatives that can be tested for biological activity opens avenues for drug discovery. Preliminary studies have indicated potential anti-cancer properties when used as part of more complex molecular frameworks .

Case Study: Development of Bio-Based Solvents

A notable case study highlights the challenges and methodologies involved in developing bio-based solvents. While this compound itself is not directly used as a solvent, its derivatives are explored for their potential as sustainable alternatives to traditional solvents. The study emphasizes:

- Sustainability and Toxicity Issues : The need for less hazardous chemicals has driven research into bio-based solvents that can replace conventional solvents without compromising performance .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Reactant in Henry condensation; acetalization and ketalization reactions |

| Polymer Production | Used in the synthesis of polyoxymethylene resins; reduces acetaldehyde levels in PET |

| Pharmaceutical Research | Potential bioactive derivatives; preliminary anti-cancer activity studies |

| Development of Solvents | Explored as part of bio-based solvent development methodologies |

Análisis De Reacciones Químicas

Aldehyde-Specific Reactions

The aldehyde group undergoes classical nucleophilic additions and redox transformations:

Oxidation to Carboxylic Acid

2-Methyl-1,3-dioxolane-2-carbaldehyde oxidizes to 2-methyl-1,3-dioxolane-2-carboxylic acid (CAS: 5736-04-9) under strong oxidizing conditions (e.g., KMnO₄, CrO₃) .

Reaction:

C5H8O3KMnO4/H+C5H8O4

Conditions: Acidic aqueous media, elevated temperatures.

Reduction to Alcohol

The aldehyde reduces to (2-methyl-1,3-dioxolan-2-yl)methanol using NaBH₄ or LiAlH₄ .

Reaction:

C5H8O3NaBH4C5H10O3

Limitation: LiAlH₄ may cleave the dioxolane ring under vigorous conditions .

Nucleophilic Addition

The aldehyde participates in Grignard or organometallic additions, forming secondary alcohols. For example, reaction with methylmagnesium bromide yields:

C5H8O3+CH3MgBr→C6H12O3

Conditions: Anhydrous ether, 0–25°C .

Dioxolane Ring Reactivity

The cyclic acetal structure undergoes acid-catalyzed hydrolysis and transacetalization:

Acid-Catalyzed Hydrolysis

In aqueous acid (e.g., HCl, H₂SO₄), the dioxolane ring hydrolyzes to regenerate the parent carbonyl compound (acetaldehyde derivative) and ethylene glycol :

Reaction:

C5H8O3+H2OH+CH3CHO+HOCH2CH2OH

Kinetics: Rate increases with acid concentration and temperature .

Transacetalization

The compound reacts with diols (e.g., 1,2-ethanediol) in acidic media to form new acetals, demonstrating equilibrium-driven exchange :

Example:

C5H8O3+HOCH2CH2OH⇌New Acetal+H2O

Catalysts: TsOH, BF₃·Et₂O, or molecular sieves .

Condensation and Cyclization Reactions

The aldehyde group engages in condensations, forming larger heterocycles or branched products:

Prins Cyclization

With alkenes and Brønsted acids, Prins-type cyclization forms tetrahydropyran derivatives :

Mechanism:

-

Protonation of the aldehyde.

-

Electrophilic attack by the alkene.

-

Cyclization and dehydration.

Aldol Condensation

Under basic conditions (e.g., NaOH), aldol adducts form, though steric hindrance from the dioxolane may limit yields .

Comparative Reactivity Table

Mechanistic Considerations

-

Nucleophilic Attack on Aldehyde: The electron-deficient carbonyl carbon facilitates nucleophilic additions (e.g., Grignard reagents, cyanide) .

-

Acetal Stability: The dioxolane ring resists nucleophilic and basic conditions but cleaves under acidic hydrolysis due to oxonium ion intermediates .

-

Steric Effects: The methyl group at the 2-position hinders axial approaches, influencing reaction stereochemistry .

Propiedades

Número CAS |

39050-39-0 |

|---|---|

Fórmula molecular |

C5H8O3 |

Peso molecular |

116.11 g/mol |

Nombre IUPAC |

2-methyl-1,3-dioxolane-2-carbaldehyde |

InChI |

InChI=1S/C5H8O3/c1-5(4-6)7-2-3-8-5/h4H,2-3H2,1H3 |

Clave InChI |

FNWDXNIGYWJYHW-UHFFFAOYSA-N |

SMILES canónico |

CC1(OCCO1)C=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.